molecular formula C8H9NO2 B6263139 1-(prop-2-yn-1-yl)piperidine-2,5-dione CAS No. 2247107-31-7

1-(prop-2-yn-1-yl)piperidine-2,5-dione

Cat. No.: B6263139
CAS No.: 2247107-31-7
M. Wt: 151.16 g/mol
InChI Key: PESABWFEQDHXLK-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidine-2,5-dione is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine-2,5-dione (a cyclic imide) core and a terminal alkyne group, makes it a versatile intermediate for synthetic applications. The terminal alkyne functionality is particularly valuable for participating in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" . This reaction is widely used to efficiently create 1,2,3-triazole linkages, which are valuable for constructing more complex molecules, screening for biological activity, and developing bioconjugates . As such, this compound can be utilized in the synthesis of novel compounds for various research areas. The presence of the imide group can also contribute to the compound's properties and its potential interactions with biological targets. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2247107-31-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-prop-2-ynylpiperidine-2,5-dione

InChI

InChI=1S/C8H9NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h1H,3-6H2

InChI Key

PESABWFEQDHXLK-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC(=O)CCC1=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Piperidine 2,5 Dione and Analogues

N-Alkylation Approaches to Piperidine-2,5-diones

The introduction of an N-propargyl group onto the piperidine-2,5-dione scaffold can be achieved through direct alkylation of the parent heterocycle. This method is often favored for its straightforwardness and atom economy.

Direct Propargylation of Piperidine-2,5-dione.researchgate.netnih.govresearchgate.netpublish.csiro.au

The direct N-propargylation of piperidine-2,5-dione, also known as glutarimide (B196013), involves the reaction of the imide with a propargyl halide. This reaction is a classical example of N-alkylation of imides.

The most common reactant for introducing the propargyl group is a propargyl halide, such as propargyl bromide or propargyl chloride. researchgate.net Propargyl bromide is often preferred due to the higher reactivity of the bromide as a leaving group compared to chloride. The reaction is typically carried out by treating the piperidine-2,5-dione with the propargyl halide in the presence of a base. researchgate.net

A general representation of this reaction is as follows:

The choice of base and solvent is crucial for the success of the N-alkylation reaction. The base serves to deprotonate the imidic nitrogen, generating a more nucleophilic imide anion that readily attacks the electrophilic propargyl halide. Common bases employed for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.net

The solvent plays a significant role in the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are frequently used as they can dissolve the reactants and facilitate the SN2 reaction mechanism. researchgate.netresearchgate.net In some instances, solvent-free conditions using mechanochemical methods like ball milling have also been successfully employed for the N-alkylation of imides, offering a more environmentally friendly alternative. nih.govbeilstein-journals.org

Table 1: Typical Reaction Conditions for N-Alkylation of Imides

BaseSolventTemperatureNotes
K₂CO₃DMFRoom Temp. to 70°CA common and relatively mild base. Heating may be required to drive the reaction to completion. researchgate.net
NaHDMF or THF0°C to Room Temp.A strong base that provides rapid deprotonation. Caution is required due to the generation of hydrogen gas. researchgate.net
K₂CO₃AcetonitrileRefluxAnother common solvent choice, often requiring reflux temperatures. researchgate.net
Cs₂CO₃VariousVariableCesium carbonate is sometimes used to enhance reactivity. stackexchange.com
Phase Transfer CatalystSolvent-free or BiphasicVariableCatalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used, especially under solvent-free or biphasic conditions. researchgate.net

To achieve optimal yield and selectivity for 1-(prop-2-yn-1-yl)piperidine-2,5-dione, several reaction parameters can be fine-tuned. The stoichiometry of the reactants is important; an excess of the propargyl halide can lead to the formation of quaternary ammonium (B1175870) salts if the starting material is a piperidine (B6355638) rather than a piperidine-dione, though this is not a concern with the imide nitrogen of piperidine-2,5-dione. researchgate.net

The reaction temperature and time are also critical. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts. The use of liquid-assisted grinding (LAG) in mechanochemical synthesis can also improve yields and reaction times. nih.gov

Synthesis via Ring-Closure Reactions of N-Propargyl Precursors

An alternative synthetic strategy involves the construction of the piperidine-2,5-dione ring from an acyclic precursor that already contains the N-propargyl group. This approach offers the potential for greater control over the substitution pattern of the final molecule.

Cyclization Strategies to Form the Piperidine-2,5-dione Core

The formation of the piperidine-2,5-dione ring can be achieved through the intramolecular cyclization of a suitably functionalized N-propargyl precursor. A logical precursor for this strategy would be N-(prop-2-yn-1-yl)glutamic acid or a derivative thereof.

The cyclization of N-substituted glutamic acid to form a pyroglutamic acid (a five-membered ring) is a well-documented process. nih.govnih.gov A similar intramolecular condensation of N-(prop-2-yn-1-yl)glutamic acid, involving the reaction between the carboxylic acid and the amine with the elimination of water, would lead to the desired six-membered piperidine-2,5-dione ring. This cyclization can often be promoted by heating or by the use of dehydrating agents.

A related approach is the cyclization of N-protected glutamine derivatives. For instance, N-Cbz-glutamine can be cyclized to form a piperidine-2,6-dione ring under acidic or basic conditions. google.com This suggests that an N-propargyl glutamine derivative could be a viable precursor for the synthesis of the corresponding piperidine-dione. The cyclization of a diester precursor via a Dieckmann condensation is another established method for creating substituted piperidine-2,4-diones, which could potentially be adapted.

Table 2: Potential Cyclization Strategies for N-Propargyl Piperidine-2,5-dione

PrecursorCyclization MethodKey Considerations
N-(prop-2-yn-1-yl)glutamic acidThermal dehydration or use of a coupling agentThe reaction involves the formation of an amide bond between the amine and one of the carboxylic acid groups, followed by lactamization.
N-(prop-2-yn-1-yl)glutamineAcid or base-catalyzed cyclizationThe amide side chain of glutamine can cyclize with the N-propargyl amine to form the piperidine-dione ring. google.com
Diester of N-(prop-2-yn-1-yl)aspartic acidDieckmann condensationThis would lead to a piperidine-2,4-dione derivative which is structurally isomeric to the target compound.
Utilization of Substituted Glutaric Acid Derivatives

The primary and most direct route to synthesizing this compound, a substituted glutarimide, involves the use of glutaric acid or its derivatives, most commonly glutaric anhydride (B1165640). This methodology typically follows a two-step process: the formation of an intermediate amic acid followed by cyclodehydration.

The synthesis commences with the nucleophilic acyl substitution reaction between propargylamine (B41283) (prop-2-yn-1-amine) and glutaric anhydride. The amino group of propargylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the intermediate, N-(prop-2-yn-1-yl)pentanediamic acid. This initial step is often carried out under mild conditions.

The subsequent and crucial step is the intramolecular cyclization of the amic acid to form the target imide, this compound. This dehydrative cyclization can be achieved through several methods:

Thermal Dehydration: Simply heating the intermediate amic acid, often above its melting point or in a high-boiling solvent like toluene (B28343) or xylene, can effect the elimination of a water molecule to form the stable five-membered imide ring. researchgate.net

Chemical Dehydration: The use of dehydrating agents such as acetic anhydride or 1,1'-carbonyldiimidazole (B1668759) (CDI) can facilitate the cyclization under milder conditions. researchgate.netmdpi.com For instance, refluxing the amic acid with CDI in a solvent like chloroform (B151607) is an effective method for ring closure. researchgate.net

A representative reaction scheme is depicted below:

Step 1: Amic Acid Formation Glutaric Anhydride + Propargylamine → N-(prop-2-yn-1-yl)pentanediamic acid

Step 2: Cyclodehydration N-(prop-2-yn-1-yl)pentanediamic acid → this compound + H₂O

The table below summarizes typical conditions for the synthesis of N-substituted glutarimides from glutaric anhydride.

ReagentsStep 1 ConditionsStep 2 ConditionsSolventTypical Yield
Glutaric Anhydride, AmineRoom Temperature or gentle heatingReflux with dehydrating agent (e.g., CDI) for several hoursToluene, ChloroformGood to Excellent
Glutaric Anhydride, AmineRefluxThermal dehydration (reflux)TolueneGood

Synthetic Pathways to Structurally Related N-Propargyl Imides (e.g., Pyrrolidine-2,5-diones, Isoindole-1,3-diones)

The synthetic logic applied to glutarimides is directly transferable to other cyclic imides, such as succinimides (pyrrolidine-2,5-diones) and phthalimides (isoindole-1,3-diones). These compounds are structurally analogous, differing only in the carbon backbone that forms the ring. The N-propargyl derivatives of these imides are synthesized using propargylamine as the nitrogen source.

N-Propargyl Isoindole-1,3-dione (Phthalimide): The preparation of N-propargyl phthalimide (B116566) is a widely documented procedure, often employing the reaction between phthalic anhydride and propargylamine. jetir.orgresearchgate.net The traditional method involves heating the reactants, often in a solvent such as glacial acetic acid, to drive the condensation and subsequent cyclization. sphinxsai.com Various catalysts, including sulphamic acid or solid catalysts like montmorillonite-KSF clay, have been employed to improve reaction conditions and yields. jetir.orgresearchgate.net The reaction mechanism involves the initial formation of a phthalamic acid intermediate, which rapidly cyclizes to the stable phthalimide product.

The following table provides a comparative overview of synthetic conditions for these related N-propargyl imides.

Target ImideAnhydride PrecursorAmineTypical ConditionsCatalyst (Optional)
N-Propargyl Succinimide (B58015)Succinic AnhydridePropargylamineReflux in solvent (e.g., Toluene) with acetic anhydrideNone
N-Propargyl PhthalimidePhthalic AnhydridePropargylamineReflux in acetic acidSulphamic Acid, Montmorillonite-KSF

Innovations in Synthetic Protocols for Enhanced Efficiency

Modern organic synthesis emphasizes the development of more efficient, faster, and environmentally benign protocols. The synthesis of N-propargyl imides has benefited from such innovations, moving beyond traditional heating methods.

Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation as an energy source. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to mere minutes, while frequently improving product yields. researchgate.net The synthesis of N-propargyl anilines and related heterocyclic structures has been shown to be highly efficient under microwave conditions, achieving high yields in as little as 30 minutes, compared to many hours required for conventional heating. mdpi.com This "green chemistry" approach is highly applicable to the synthesis of this compound and its analogues, offering a significant improvement in efficiency.

Novel Catalytic Systems: The development of advanced catalytic systems offers milder and more selective reaction pathways.

Heterogeneous Catalysis: The use of solid, reusable catalysts aligns with the principles of green chemistry. For example, nanoporous nickel has been demonstrated as an effective catalyst for the conversion of succinic anhydride to succinimide in water, providing high yields and allowing for catalyst recycling. researchgate.net Similarly, clay-based catalysts like montmorillonite-KSF have been used for phthalimide synthesis under milder conditions. jetir.org

Organocatalysis: Mild, metal-free organocatalytic strategies have been developed for the synthesis of N-aryl phthalimides, avoiding the harsh conditions of traditional methods. nih.gov

C-H Activation: A highly innovative approach involves the direct conversion of N-alkylamines to N-propargylamines through C-H activation. nih.gov This strategy, promoted by Lewis acid and organocopper catalysis, creates the propargylamine functionality directly on a pre-existing amine, offering a novel and atom-economical route that could be adapted for complex molecule synthesis. nih.gov

The table below highlights the advantages of these innovative protocols.

ProtocolKey AdvantageTypical Reaction TimeConditions
Microwave-Assisted SynthesisDrastic reduction in reaction time, improved yields5-30 minutesSealed vessel, controlled temperature/pressure
Nanoparticle/Solid CatalysisCatalyst reusability, often milder conditions, green solvent (water)Varies (hours)Aqueous or solvent-free
C-H Activation CatalysisHigh atom economy, novel bond formationSeveral hoursRequires specific Lewis acid/metal catalysts
One-Pot SynthesisProcedural simplicity, reduced wasteVariesMultiple reagents added sequentially

Structural Elucidation and Spectroscopic Characterization of 1 Prop 2 Yn 1 Yl Piperidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 1-(prop-2-yn-1-yl)piperidine-2,5-dione is anticipated to provide distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The propargyl group would exhibit a singlet for the acetylenic proton (≡C-H) and a singlet or a doublet for the methylene (B1212753) protons (-CH₂-C≡). The piperidine-2,5-dione ring is expected to show two multiplets for the two sets of methylene protons (-CH₂-CH₂-). The chemical shifts of these signals are influenced by the electron-withdrawing effect of the adjacent imide functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
≡C-H ~2.2 t (triplet)
N-CH₂-C≡ ~4.2 d (doublet)
-CO-CH₂- ~2.8 m (multiplet)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The two carbonyl carbons of the dione (B5365651) ring are expected to appear in the downfield region. The carbons of the propargyl group, including the two sp-hybridized carbons of the alkyne, will have characteristic chemical shifts. The methylene carbons of the piperidine (B6355638) ring will also be clearly identifiable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~177
≡C-H ~78
-C≡ ~72
N-CH₂-C≡ ~28
-CO-CH₂- ~31

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity and Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the piperidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A sharp peak corresponding to the C≡C-H stretch of the terminal alkyne would be observed. The C≡C triple bond stretch would also be present, although it is typically weaker. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the C=O groups in the dione ring are also anticipated.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
≡C-H stretch ~3300 Strong, Sharp
C-H stretch (aliphatic) 2850-3000 Medium
C≡C stretch ~2120 Weak to Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₈H₉NO₂), the expected monoisotopic mass is 151.0633 g/mol . HRMS analysis would confirm this exact mass, thereby verifying the molecular formula of the synthesized compound.

Table 4: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 152.0706

X-ray Crystallography for Three-Dimensional Structure and Conformation

Table 5: List of Compounds Mentioned

Compound Name
This compound

Chemical Transformations and Derivatization of 1 Prop 2 Yn 1 Yl Piperidine 2,5 Dione

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govrsc.org This reaction facilitates the covalent linkage of molecules bearing terminal alkynes and azides to form stable 1,2,3-triazole rings. beilstein-journals.orgnih.gov For 1-(prop-2-yn-1-yl)piperidine-2,5-dione, the terminal alkyne of the propargyl moiety is readily available for such transformations.

Formation of 1,2,3-Triazole Derivatives from the Propargyl Moiety

The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst leads to the formation of a 1,4-disubstituted 1,2,3-triazole derivative. The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. beilstein-journals.org This process is highly favored and typically proceeds in high yields, providing a robust method for conjugating the piperidine-2,5-dione scaffold to other molecules. researchgate.netmdpi.com

Regioselective Synthesis of Triazoles

A key advantage of the copper-catalyzed reaction over the thermal Huisgen cycloaddition is its complete regioselectivity. The CuAAC reaction exclusively yields the 1,4-regioisomer, where the substituent from the azide is at the 1-position of the triazole ring and the substituent from the alkyne is at the 4-position. nih.gov This predictability is crucial for the rational design of complex molecules. In the context of this compound, this means that the piperidine-2,5-dione methylene (B1212753) group will always be attached to the C4 position of the newly formed triazole ring.

Exploration of Different Azide Substrates for Conjugation

The versatility of the CuAAC reaction allows for the use of a wide array of azide substrates, enabling the synthesis of a diverse library of triazole-conjugated piperidine-2,5-dione derivatives. The nature of the azide can be varied significantly, from simple alkyl and aryl azides to more complex biomolecules and functional materials. This flexibility has made the CuAAC a powerful tool for applications in drug discovery, bioconjugation, and materials science. mdpi.com

Table 1: Examples of Azide Substrates for CuAAC Reactions

Azide Substrate Resulting Conjugate Structure Potential Application Area
Benzyl Azide 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidine-2,5-dione Medicinal Chemistry
Azido-functionalized Polyethylene Glycol (PEG) PEGylated piperidine-2,5-dione Drug Delivery
Glycosyl Azides Glycoconjugate of piperidine-2,5-dione Bioorganic Chemistry

Mannich-type Reactions Involving the Terminal Alkyne

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.orgwikipedia.org In the context of terminal alkynes, a variation of this reaction, often referred to as an A³ coupling (alkyne, aldehyde, amine), can be employed. This reaction allows for the introduction of an aminoalkyl group at the position adjacent to the triple bond.

Introduction of Aminoalkyl Moieties

For this compound, the Mannich-type reaction involves reacting the terminal alkyne with an aldehyde (such as formaldehyde) and a primary or secondary amine in the presence of a catalyst, typically a copper or other transition metal salt. nih.gov This results in the formation of a propargylamine (B41283) derivative, effectively adding an aminomethyl group to the propargyl chain. This transformation is valuable for synthesizing derivatives with altered polarity, basicity, and potential for further functionalization. acs.orgresearchgate.net

Synthetic Scope and Limitations of the Reaction

The scope of the Mannich-type reaction for terminal alkynes is generally broad, accommodating a variety of aldehydes and amines. ru.nlnih.gov This allows for the synthesis of a wide range of aminoalkylated piperidine-2,5-dione derivatives. However, the reaction can have limitations. Sterically hindered amines or aldehydes may react sluggishly or not at all. Furthermore, side reactions, such as the self-condensation of the aldehyde or Glaser coupling of the alkyne, can sometimes compete with the desired Mannich reaction, potentially lowering the yield of the target product. Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is often necessary to achieve the desired outcome. rsc.org

Table 2: Components for Mannich-type Reactions

Aldehyde Amine Resulting Aminoalkyl Moiety
Formaldehyde Dimethylamine -CH₂N(CH₃)₂
Benzaldehyde Piperidine (B6355638) -CH(Ph)N(C₅H₁₀)

Other Reactions of the Terminal Alkyne

The terminal alkyne group is a versatile functional handle, amenable to a wide array of chemical transformations, including coupling reactions, hydration, halogenation, and reduction.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for such transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgsynarchive.com It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction is highly efficient for creating C(sp²)-C(sp) bonds and can be conducted under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orgresearchgate.net While specific examples with this compound are not prevalent in the literature, the general applicability of the Sonogashira reaction to terminal alkynes suggests its utility for derivatizing this molecule. synarchive.comresearchgate.net Newer methods even allow for copper-free conditions. organic-chemistry.org

Heck-type Reactions: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. libretexts.org However, variations of Heck-type reactions involving terminal alkynes have been developed. researchgate.net These cascade reactions can lead to the formation of highly substituted heterocyclic systems. researchgate.net For instance, a palladium/copper-catalyzed cascade Heck-type reaction of alkenyl halides with terminal alkynes has been used to synthesize substituted pyrrolidines. researchgate.net Intramolecular Heck reactions are particularly efficient for constructing rings, including macrocycles. libretexts.orgnih.gov Reductive Heck couplings, which intercept the alkylpalladium intermediate with a hydride source, have been used to construct substituted piperidine rings. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions of Terminal Alkynes This table presents generalized conditions for Sonogashira and Heck-type reactions applicable to terminal alkynes like the one in this compound.

Reaction Type Catalyst/Reagents Substrate 1 Substrate 2 Product Type Ref.
Sonogashira PdCl₂(PPh₃)₂, CuI, Amine Base Terminal Alkyne Aryl/Vinyl Halide Disubstituted Alkyne synarchive.comorganic-chemistry.org
Copper-Free Sonogashira Pd Catalyst, Base Terminal Alkyne Aryl/Vinyl Halide Disubstituted Alkyne organic-chemistry.org
Heck-type (Cascade) Pd/Cu Catalyst Terminal Alkyne Alkenyl Halide Substituted Heterocycle researchgate.net
Intramolecular Heck Pd(OAc)₂, P(o-tolyl)₃, Base Alkene and Aryl Halide in one molecule - Macrocycle nih.gov

Hydration, Halogenation, and Reduction Reactions

Hydration: The hydration of the terminal alkyne in this compound would lead to the formation of a methyl ketone derivative. This reaction is typically catalyzed by mercury(II) salts (Kucherov reaction) or other transition metal catalysts like gold or cobalt under aqueous acidic conditions. chem-station.comnih.gov The addition of water across the triple bond follows Markovnikov's rule. chem-station.com Water-soluble cobalt(III) porphyrin complexes have been shown to catalyze the hydration of terminal alkynes to methyl ketones under near-neutral conditions, which would be compatible with the piperidine-2,5-dione ring. nih.gov

Halogenation: The terminal alkyne can undergo halogenation to form dihaloalkenes or tetrahaloalkanes, depending on the stoichiometry of the halogenating agent (e.g., Br₂, Cl₂). youtube.comlibretexts.org The reaction proceeds via an anti-addition mechanism, often forming a cyclic halonium ion intermediate. libretexts.org It is also possible to achieve monohalogenation to produce 1-haloalkynes using reagents like N-halosuccinimides (NBS, NCS, NIS) activated by a base such as DBU. lnu.edu.cn More recently, enzymatic halogenation of terminal alkynes has been demonstrated using flavin-dependent halogenases, offering a chemoselective and environmentally benign method for producing haloalkynes. nih.govresearchgate.net

Reduction: The triple bond of the propargyl group can be fully or partially reduced.

Complete Reduction: Catalytic hydrogenation using catalysts like platinum, palladium, or nickel will reduce the alkyne all the way to an alkane (a propyl group). libretexts.orglibretexts.org

Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the reduction can be stopped at the alkene stage, yielding the cis-alkene (an allyl group). openstax.orgyoutube.com

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia, will produce the trans-alkene. libretexts.orgopenstax.org This reaction proceeds through a radical anion intermediate. openstax.org

Table 2: Summary of Hydration, Halogenation, and Reduction of a Terminal Alkyne This table outlines the expected products from various reactions at the terminal alkyne of this compound.

Reaction Reagents Product Functional Group Ref.
Hydration (Markovnikov) H₂O, H⁺, HgSO₄ or Co(III) catalyst Methyl Ketone chem-station.comnih.gov
Halogenation (1 equiv.) NBS, DBU 1-Bromoalkyne lnu.edu.cn
Halogenation (2 equiv.) Br₂ Tetrabromoalkane youtube.com
Complete Reduction H₂, Pd/C Propyl libretexts.orglibretexts.org
Partial Reduction (cis) H₂, Lindlar's Catalyst Allyl (cis) openstax.orgyoutube.com
Partial Reduction (trans) Na, NH₃(l) Allyl (trans) libretexts.orgopenstax.org

Functionalization of the Piperidine-2,5-dione Ring System

The piperidine-2,5-dione ring, a derivative of glutarimide (B196013), offers opportunities for functionalization at both the carbonyl groups and the alkyl bridge.

Selective Derivatization of Carbonyl Groups

The two carbonyl groups of the piperidine-2,5-dione moiety are susceptible to nucleophilic attack. Selective derivatization can be challenging but is achievable under specific conditions. For instance, in related piperazine-2,5-dione systems, stereoselective aldol (B89426) condensations can be achieved at the α-carbon to a carbonyl group. researchgate.net While direct derivatization of the carbonyls themselves is less common without ring opening, their presence activates the adjacent methylene protons for enolization and subsequent reaction.

Research on N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has demonstrated stereoselective aldol reactions via the formation of a bisenolate, indicating that the carbonyl groups facilitate reactions at the α-positions. mdpi.com This suggests that this compound could undergo similar transformations.

Modifications of the Alkyl Bridge Within the Heterocycle

The alkyl bridge of the piperidine-2,5-dione ring can also be functionalized. The protons on the carbons alpha to the carbonyl groups (C3 and C6) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other modifications at these positions.

In a similar system, piperazine-2,5-dione, monoarylidene and bis-arylidene derivatives have been prepared through condensation reactions with aldehydes. researchgate.net This type of condensation is plausible for this compound, leading to the introduction of substituents on the alkyl bridge.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Properties.mdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. By calculating the electron density, DFT methods can accurately predict various molecular attributes of 1-(prop-2-yn-1-yl)piperidine-2,5-dione. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high degree of accuracy between theoretical and experimental values. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Computational studies on similar heterocyclic structures, such as substituted imidazolidine-2,4-diones, reveal that the five-membered ring is nearly planar. nih.gov For the piperidine-2,5-dione ring, a six-membered heterocycle, various conformations like chair, boat, and twist-boat are possible. Theoretical calculations are essential to identify the most stable conformer. The optimized geometry provides the foundation for all other computational property predictions.

ParameterBond/AnglePredicted Value
Bond LengthC-N~1.38 Å
C=O~1.22 Å
C-C (ring)~1.53 Å
Bond AngleC-N-C~118°
N-C=O~121°
C-C-C~111°
Dihedral AngleC-N-C-CVaries with conformation

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and stability. researchgate.net

For molecules containing propargyl groups and heterocyclic rings, the HOMO is often localized on the π-systems, while the LUMO may be distributed across the carbonyl groups. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can precisely determine these energy levels and visualize the orbital distributions.

Table 2: Frontier Molecular Orbital Energies (Illustrative) (Note: Values are representative for similar N-substituted dione (B5365651) heterocycles.)

OrbitalEnergy (eV)
HOMO-7.0 eV
LUMO-1.5 eV
Energy Gap (Egap)5.5 eV

Vibrational Frequency Calculations for Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental spectra. For instance, DFT calculations can accurately predict the stretching frequencies for the carbonyl (C=O) groups, the alkyne (C≡C) bond, and the C-H bonds. Comparisons between calculated and experimental frequencies help confirm the molecular structure and assign spectral bands. nih.gov For related compounds, DFT calculations have shown good agreement with experimental IR spectra, with characteristic C=O vibrations appearing in the 1700-1770 cm⁻¹ range and alkyne C≡C stretching appearing around 2125 cm⁻¹. mdpi.comnih.gov

Table 3: Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: Experimental data is based on analogous structures.)

Vibrational ModeCalculated Frequency (DFT)Typical Experimental Range
C≡C-H Stretch~3300 cm⁻¹3300-3250 cm⁻¹
C≡C Stretch~2120 cm⁻¹2140-2100 cm⁻¹
C=O Stretch (asymmetric)~1765 cm⁻¹1770-1750 cm⁻¹
C=O Stretch (symmetric)~1705 cm⁻¹1720-1700 cm⁻¹
C-N Stretch~1250 cm⁻¹1280-1200 cm⁻¹

Reaction Mechanism Studies Using Computational Methods

While specific computational studies on the reaction mechanisms of this compound were not found in the search results, computational chemistry is a powerful tool for such investigations. Theoretical methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.

For this compound, potential reactions for study could include cycloadditions involving the alkyne group, nucleophilic additions to the carbonyl carbons, or reactions involving the acidic proton of the terminal alkyne. Computational modeling could elucidate the preferred pathways, stereoselectivity, and regioselectivity of these transformations, guiding synthetic efforts.

In Silico Predictions of Chemical Reactivity and Selectivity

In silico methods leverage the calculated electronic properties to predict how a molecule will behave in a chemical reaction. For this compound, several reactivity descriptors can be derived from DFT calculations:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, such as the carbonyl oxygen atoms. Blue regions (positive potential) highlight areas susceptible to nucleophilic attack, like the carbonyl carbon atoms.

Fukui Functions: These functions predict the most likely sites for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

These predictive models are essential for understanding the molecule's reactivity profile and designing new synthetic routes or functional materials. For example, the N-propargylamine moiety is a known scaffold in molecules designed for neuroprotective properties, and in silico studies are used to predict their potential toxicological profiles and biochemical activities. nih.gov

Role As a Synthetic Synthon and Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The propargylamine (B41283) moiety embedded within 1-(prop-2-yn-1-yl)piperidine-2,5-dione is a key functional handle for the construction of various nitrogen-containing heterocycles. researchgate.net The terminal alkyne provides a site for a multitude of chemical transformations, including cycloaddition reactions and metal-catalyzed cyclizations, leading to the formation of fused and spirocyclic systems.

One of the prominent applications of propargylamine derivatives is in the synthesis of heterocycles such as pyrroles, pyridines, oxazoles, and imidazoles. researchgate.netacs.org The reactivity of the alkyne allows for its participation in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single synthetic operation to generate complex products. researchgate.net For instance, the A³ coupling reaction, involving an aldehyde, an alkyne, and an amine, is a powerful method for generating propargylamine derivatives that can subsequently be transformed into a variety of heterocyclic structures. researchgate.net

While specific examples detailing the cyclization of this compound are not extensively documented in readily available literature, the known reactivity of the propargylamine scaffold suggests its high potential as a precursor to novel and complex heterocyclic frameworks. The piperidine-2,5-dione ring itself can also participate in or influence these cyclization reactions, potentially leading to unique molecular geometries and properties.

Application in Linker Chemistry for Conjugate Formation

The bifunctional nature of this compound makes it an attractive candidate for use in linker chemistry. The terminal alkyne group is a prime handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule. This reaction is widely employed in bioconjugation, materials science, and drug discovery due to its high yield, mild reaction conditions, and orthogonality to many other functional groups.

The piperidine-2,5-dione moiety, on the other hand, can serve as a point of attachment to other molecules or as a structural element that influences the properties of the resulting conjugate. For example, in the context of proteomics and drug discovery, this portion of the molecule could interact with specific protein targets. While direct evidence for the use of this compound in this capacity is limited in the searched literature, the principles of linker chemistry strongly support its potential utility. The combination of a clickable alkyne and a modifiable heterocyclic core provides a powerful platform for the synthesis of complex molecular probes, targeted drug delivery systems, and other advanced conjugates.

Intermediate in the Construction of Macrocyclic Structures

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The construction of these large ring systems often relies on efficient and high-yielding cyclization reactions. The terminal alkyne of this compound makes it a valuable intermediate for the synthesis of macrocycles through various strategies.

One such strategy is the intramolecular "click" reaction, where a molecule containing both an azide (B81097) and the alkyne of the piperidine-2,5-dione derivative can be cyclized to form a triazole-containing macrocycle. This approach benefits from the high efficiency and functional group tolerance of the CuAAC reaction.

Furthermore, the alkyne can participate in other types of metal-catalyzed macrocyclization reactions. The ability of the propargyl group to act as a nucleophile or to be activated by transition metals opens up a range of possibilities for forming carbon-carbon or carbon-heteroatom bonds to close a macrocyclic ring. nih.govmdpi.com The piperidine-2,5-dione unit within the macrocycle can impart specific conformational constraints or serve as a recognition element for a biological target.

Utilization in Polymer Chemistry

The terminal alkyne functionality of this compound also positions it as a promising monomer for the synthesis of novel polymers. Two primary approaches can be envisaged for its use in polymer chemistry.

Firstly, it can undergo alkyne polymerization. Various transition metal catalysts are known to polymerize terminal alkynes, leading to the formation of polyalkynes. These polymers are often conjugated and can exhibit interesting electronic and optical properties. The piperidine-2,5-dione side chain would introduce specific functionalities along the polymer backbone, potentially influencing its solubility, thermal stability, and self-assembly properties.

Secondly, and perhaps more versatilely, this compound can be used as a monomer in the synthesis of polymers containing triazole rings in their backbone or as pendant groups. Through polyaddition reactions based on the CuAAC "click" reaction with difunctional azides, a variety of triazole-containing polymers can be synthesized. This method allows for the creation of well-defined polymer architectures under mild conditions. The resulting polymers, bearing the piperidine-2,5-dione moiety, could find applications in areas such as drug delivery, advanced coatings, and functional materials.

Q & A

Advanced Research Question

  • LogP calculation : Use ChemAxon’s MarvinSketch (predicted LogP = 0.9 ± 0.2), indicating moderate lipophilicity for membrane permeability.
  • pKa estimation : The dione nitrogen has a pKa ~1.5 (acidic), while the propargyl C-H is weakly acidic (pKa ~25) .
  • Molecular dynamics : GROMACS simulations (AMBER force field) reveal stable conformations in aqueous solution (RMSD < 1.5 Å over 50 ns) .

Validation : Compare with experimental solubility data (e.g., 2.3 mg/mL in PBS) to refine force field parameters .

How do structural modifications of the piperidine-2,5-dione core alter biological activity?

Advanced Research Question
Comparative studies with analogs highlight:

DerivativeModificationBioactivity (IC₅₀)
1-(p-tolyl)Aromatic substitutionGABA-T inhibition: 100 μM
1-(3-hydroxypropyl)Hydrophilic chainAnticancer: GI₅₀ = 12 μM
1-(prop-2-yn-1-yl)Propargyl groupAntimicrobial: MIC = 32 μg/mL

Mechanistic Insight : Propargyl derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity, disrupting bacterial membrane proteins .

What analytical methods resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR chemical shifts arise from solvent polarity (e.g., δ 2.5–3.0 ppm for piperidine protons in CDCl₃ vs. DMSO-d₆). Resolution strategies:

  • Standardized conditions : Acquire ¹H NMR in CDCl₃ at 298 K (Bruker 400 MHz, 16 scans).
  • 2D NMR : HSQC and HMBC confirm coupling between propargyl CH₂ (δ 4.2) and piperidine C-3 (δ 45 ppm) .
  • Mass spectrometry : HRMS-ESI (m/z [M+H]⁺ = 178.0978) validates molecular formula (C₈H₁₁NO₂) .

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